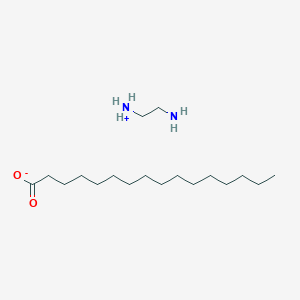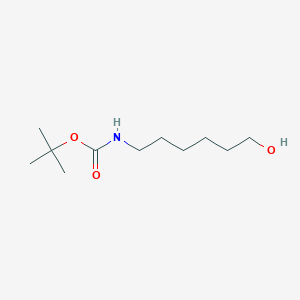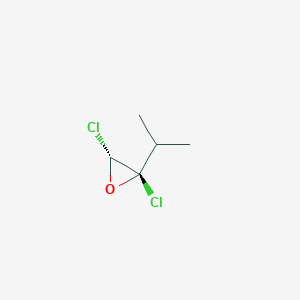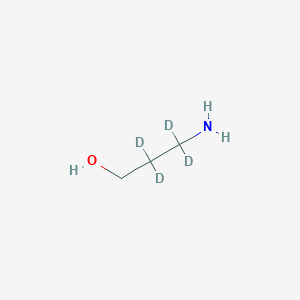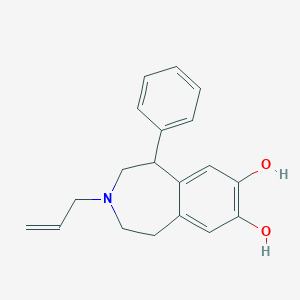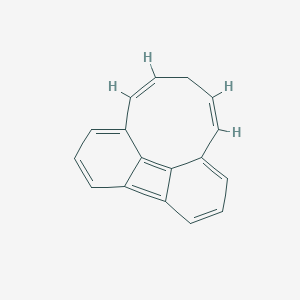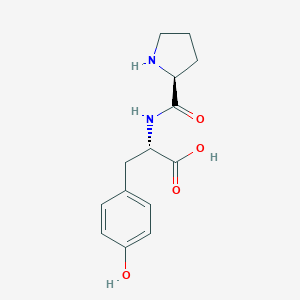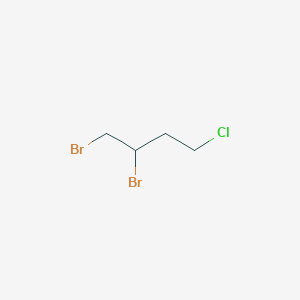
4-Cinnamoylmussatioside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Cinnamoylmussatioside is a group of stereoisomers with the chemical formula C₃₄H₄₄O₁₆ . It is a chemical compound that has been studied for its various properties .
Synthesis Analysis
The synthesis of this compound involves complex chemical reactions. The molecular formula is CHO with an average mass of 708.704 Da and a monoisotopic mass of 708.262939 Da . The compound has 14 defined stereocentres .Molecular Structure Analysis
The molecular structure of this compound is complex, with a molecular formula of CHO. It has an average mass of 708.704 Da and a monoisotopic mass of 708.262939 Da . The structure includes 14 defined stereocentres .科学的研究の応用
Anticancer Potential
Cinnamic acid derivatives, including compounds like 4-Cinnamoylmussatioside, have garnered significant attention in medicinal research for their anticancer properties. These derivatives are known for their traditional as well as recent applications in antitumor agents. Studies have shown that various cinnamoyl derivatives exhibit noteworthy antitumor efficacy, making them potential candidates in cancer research and treatment (De, Baltas, & Bedos-Belval, 2011).
Antioxidant and Anti-inflammatory Properties
Cinnamic acids, including their derivatives, have been identified for their antioxidant and anti-inflammatory properties. Their biological activities extend to inhibiting enzymes like lipoxygenase (LOX) and displaying strong antioxidant capabilities in various assays. This makes them important in the context of diseases where oxidative stress and inflammation play a key role (Pontiki et al., 2014).
Effect on Plant Growth and Metabolism
Cinnamic acid has been observed to influence plant growth and metabolism. It can inhibit root growth and alter metabolic processes in plants like soybeans, indicating its potential use in agricultural research for controlling weed growth or understanding plant metabolism (Salvador et al., 2013).
Application in Food and Cosmetic Industries
Due to its low toxicity and beneficial properties like antioxidant and antimicrobial activities, cinnamic acid is widely used in the food and cosmetic industries. It serves as a raw material for preservatives and skin protection agents, indicating its broader applicability beyond medicinal purposes (Skalková & Csomorová, 2016).
Cardiovascular Health
Research has shown that cinnamic acid and its derivatives can have protective effects against myocardial ischemia, a condition related to heart disease. Their antioxidant and anti-inflammatory properties contribute to this cardioprotective effect, making them a subject of interest in cardiovascular research (Song et al., 2013).
Role in Phenylpropanoid Pathway
Cinnamic acid derivatives play a crucial role in the phenylpropanoid pathway, which is fundamental to the biosynthesis of several secondary metabolites in plants. This pathway leads to the production of compounds like lignin and flavonoids, highlighting the importance of these derivatives in plant biochemistry and potential genetic engineering applications (Lu et al., 2006).
特性
CAS番号 |
110219-94-8 |
|---|---|
分子式 |
C34H44O16 |
分子量 |
708.7 g/mol |
IUPAC名 |
[5-hydroxy-2-methyl-6-[[3,4,5-trihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methoxy]-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-3-yl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C34H44O16/c1-17-30(49-23(37)12-9-18-5-3-2-4-6-18)31(50-33-27(41)24(38)21(36)15-45-33)29(43)34(47-17)46-16-22-25(39)26(40)28(42)32(48-22)44-14-13-19-7-10-20(35)11-8-19/h2-12,17,21-22,24-36,38-43H,13-16H2,1H3/b12-9+ |
InChIキー |
YQECXCJMTXVAQP-VFGRUNSYSA-N |
異性体SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OCCC3=CC=C(C=C3)O)O)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H](CO4)O)O)O)OC(=O)/C=C/C5=CC=CC=C5 |
SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC=C(C=C3)O)O)O)O)O)OC4C(C(C(CO4)O)O)O)OC(=O)C=CC5=CC=CC=C5 |
正規SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC=C(C=C3)O)O)O)O)O)OC4C(C(C(CO4)O)O)O)OC(=O)C=CC5=CC=CC=C5 |
同義語 |
4-cinnamoylmussatioside |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,5-Naphthalenedisulfonic acid, 3-[2-[4-[bis(2-chloroethyl)amino]phenyl]diazenyl]-](/img/structure/B28193.png)
